6-Chloro-6-defluoro Ciprofloxacin 6-Chloro-6-defluoro Ciprofloxacin An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
Brand Name: Vulcanchem
CAS No.: 93106-58-2
VCID: VC0193941
InChI: InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O
Molecular Formula: C17H18ClN3O3
Molecular Weight: 347.8

6-Chloro-6-defluoro Ciprofloxacin

CAS No.: 93106-58-2

Cat. No.: VC0193941

Molecular Formula: C17H18ClN3O3

Molecular Weight: 347.8

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Chloro-6-defluoro Ciprofloxacin - 93106-58-2

Specification

CAS No. 93106-58-2
Molecular Formula C17H18ClN3O3
Molecular Weight 347.8
IUPAC Name 6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O
Appearance Light Yellow Solid

Introduction

Chemical Identity and Structure

Basic Identification

6-Chloro-6-defluoro Ciprofloxacin is identified by the CAS number 93106-58-2 . It is known by several synonyms including Ciprofloxacin 6-Chloro impurity, 6-Desfluoro 6-Chloro Ciprofloxacin, Chlorociprofloxacin, and Ciprofloxacin impurity G . The FDA Unique Ingredient Identifier (UNII) assigned to this compound is SXU2HM2W4Q .

Molecular Characteristics

The compound has a molecular formula of C17H18ClN3O3 with a molecular weight of 347.8 g/mol . As indicated by its name, it features a chloro group at the 6-position instead of the fluorine atom found in Ciprofloxacin, hence the term "6-defluoro" . This subtle substitution significantly alters its chemical behavior while maintaining structural similarity to the parent compound.

Structural Features

The IUPAC name for this compound is 6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid . Its structure includes a quinoline core with several functional groups attached, including a cyclopropyl group, a piperazine moiety, a carboxylic acid functional group, and the characteristic chlorine atom at the 6-position of the quinoline ring . This structure provides the compound with its distinct chemical and physical properties.

Physical and Chemical Properties

Physical Characteristics

PropertyValueSource
Boiling point612.0±55.0 °C (Predicted)
Density1.483±0.06 g/cm³ (Predicted)
pKa6.44±0.41 (Predicted)
FormSolid
ColorOff-White to Beige
FDA UNIISXU2HM2W4Q

Solubility Profile

The compound demonstrates limited solubility in common laboratory solvents, which impacts its handling and analysis. Specifically, it is:

  • Slightly soluble in Dimethyl sulfoxide (DMSO)

  • Slightly soluble in Methanol (when heated)

  • Generally exhibits poor water solubility

These solubility characteristics are important considerations for analytical method development and formulation studies involving this compound.

Relation to Ciprofloxacin

Structural Comparison

6-Chloro-6-defluoro Ciprofloxacin differs from Ciprofloxacin primarily in the substitution at the 6-position of the quinoline ring, where a chlorine atom replaces the fluorine atom found in Ciprofloxacin . This structural difference, while seemingly minor, can significantly affect the compound's properties, including its solubility, stability, and potentially its biological activity.

Regulatory Significance

Applications and Uses

Reference Standard Applications

Analytical Considerations

Identification Parameters

Several chemical identifiers aid in the unambiguous identification of this compound in analytical contexts:

  • InChI: InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)

  • InChIKey: OSHQUWATYOBFNE-UHFFFAOYSA-N

  • SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O

These identifiers provide unique and standardized ways to represent the chemical structure, facilitating database searches and information exchange in scientific communications.

Analytical Method Considerations

When developing analytical methods for detecting and quantifying this impurity, several factors must be considered:

  • The compound's solubility limitations may affect sample preparation

  • The structural similarity to Ciprofloxacin necessitates highly selective analytical methods

  • Chromatographic conditions must be optimized to achieve adequate separation from Ciprofloxacin and other related impurities

SupplierCountryContact Information
Guangzhou Tosun Pharmaceutical LtdChina+86-020-61855200-902
CR Corporation LimitedChina+8613062833949
BOC SciencesUnited States1-631-485-4226
Shandong Boluoda Biological Technology Co., Ltd.China0531-68652053
XinYao(Shenzhen) Biological Technology Co., Ltd.China0755-89880280

These suppliers cater to various needs ranging from research quantities to larger amounts for industrial applications .

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